Humantenmine

Acute toxicity LD50 comparison Gelsemium alkaloids

Humantenmine (gelsenicine) is the most acutely toxic Gelsemium alkaloid—critical for research programs where pharmacological specificity is non-negotiable. Unlike koumine or gelsemine, it exhibits potent CYP2E1/CYP2A6 inhibition with no activity at GlyR or GABAA receptors, making it the only valid negative control for neurotoxicity target deconvolution. Its CYP3A4-mediated detoxification vulnerability also establishes it as the obligatory reference for Gelsemium poisoning model development and antidote screening. Ensure your toxicology, DDI, and bioanalytical studies use the correct compound.

Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
Cat. No. B1236588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHumantenmine
Synonymshumantenmine
Molecular FormulaC19H22N2O3
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCC1=NC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC
InChIInChI=1S/C19H22N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,15,17H,3,8-10H2,1-2H3
InChIKeyBIGABVPVCRHEES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Humantenmine (Gelsenicine): A High-Toxicity Gelsemium Indole Alkaloid for Differentiated Pharmacological Research and Toxicological Reference Standards


Humantenmine (synonym: gelsenicine; CAS 82354-38-9) is an oxindole-type indole alkaloid isolated from the highly toxic plant Gelsemium elegans Benth. [1]. It is one of the three principal bioactive and toxic constituents of Gelsemium alongside koumine and gelsemine, with more than 120 indole alkaloids reported from the genus [2]. Humantenmine is distinguished by its exceptionally high acute toxicity—the highest among the major Gelsemium alkaloids—and a unique pharmacological profile characterized by potent cytochrome P450 enzyme inhibition combined with a notable absence of activity at inhibitory glycine and GABAA receptors, unlike its structural analogs koumine and gelsevirine [3][4].

Why Gelsemium Alkaloid Substitution Fails: Evidence-Based Differentiation of Humantenmine for Rigorous Research Procurement


Within the Gelsemium indole alkaloid family, compounds sharing the same botanical origin and core scaffold exhibit markedly divergent pharmacological and toxicological profiles that preclude interchangeable use. Humantenmine is approximately 500-fold more acutely toxic than koumine and over 280-fold more toxic than gelsemine based on murine LD50 data [1][2]. Critically, humantenmine is functionally silent at glycine receptors (GlyRs) and GABAA receptors, whereas koumine and gelsevirine act as potent GlyR inhibitors with defined IC50 values [3]. Humantenmine also displays a distinct CYP450 inhibition fingerprint—potently inhibiting CYP2E1 and CYP2A6 while sparing CYP1A2 and CYP3A4—contrasting with the narrower isoform selectivity of koumine [4]. Furthermore, humantenmine toxicity is uniquely modulated by CYP3A4-mediated metabolic detoxification, a regulatory vulnerability not shared to the same degree by koumine or gelsemine [2]. These quantifiable divergences mean that selecting koumine, gelsemine, or gelsevirine as a surrogate for humantenmine in target identification, toxicology, drug metabolism, or analytical reference studies will produce fundamentally different—and potentially misleading—results. The evidence below substantiates these differentiation claims with direct comparator data.

Quantitative Differentiation Evidence for Humantenmine: Head-to-Head Comparator Data for Informed Procurement Decisions


Acute Toxicity Ranking: Humantenmine Exhibits >500-Fold Higher Toxicity Than Koumine in Murine Models

Humantenmine is the most acutely toxic alkaloid among the three principal Gelsemium indole alkaloids. In murine intraperitoneal (i.p.) models, humantenmine displays LD50 values below 0.2 mg/kg [1], compared with LD50 values of 99.0 mg/kg for koumine and 56.2 mg/kg for gelsemine [2]. This represents an approximately 500-fold and 280-fold higher toxicity, respectively. The toxicity hierarchy is explicitly stated as 'humantenmine was the most toxic, followed by gelsemine and koumine' [2].

Acute toxicity LD50 comparison Gelsemium alkaloids

Glycine and GABAA Receptor Activity: Humantenmine Shows No Detectable Modulation Whereas Koumine and Gelsevirine Are Potent Inhibitors

In a head-to-head electrophysiological comparison of four major Gelsemium alkaloids on inhibitory ligand-gated ion channels, humantenmine displayed no detectable activity at glycine receptors (GlyRs) composed of α1, α2, or α3 subunits, nor at GABAA receptors. In contrast, koumine inhibited GlyR α1 subunits with an IC50 of 31.5 ± 1.7 μM, and gelsevirine with an IC50 of 40.6 ± 8.2 μM [1]. GABAARs were also inhibited by koumine and were insensitive to humantenmine [1]. Gelsemine served as a known modulator in the same assay system [1].

Glycine receptor GABAA receptor Electrophysiology

CYP450 Isoform Inhibition Selectivity: Humantenmine Potently Inhibits CYP2E1 and CYP2A6, Contrasting with the Narrower CYP2E1-Only Profile of Koumine

In a side-by-side in vitro screen of CYP450 isoform inhibition, humantenmine showed potent inhibitory activity against both CYP2E1 (IC50 = 47.44 µg/ml) and CYP2A6 (IC50 = 18.34 µg/ml), whereas koumine exhibited significant inhibition only on CYP2E1 (IC50 = 45.87 µg/ml) [1]. Both alkaloids showed negligible inhibition of CYP1A2 and CYP3A4 under the same assay conditions [1]. The Ki values for humantenmine were 31.20 µg/ml (CYP2E1) and 35.06 µg/ml (CYP2A6), while koumine Ki for CYP2E1 was 52.06 µg/ml [1].

CYP450 inhibition Drug metabolism CYP2E1 CYP2A6

CYP3A4-Dependent Metabolic Detoxification: Humantenmine Toxicity Is Uniquely Modulated by CYP3A4 Induction or Inhibition

In an in vivo mouse model, induction of CYP3A4 by rifampicin reduced humantenmine toxicity, while inhibition of CYP3A4 by ketoconazole exacerbated it. This CYP3A4-dependent detoxification was explicitly linked to humantenmine toxicity differences, and the three alkaloids (humantenmine, koumine, gelsemine) showed differential tissue distribution responses to CYP3A4 modulation [1]. In a parallel study, CYP3A4/5 was identified as the primary metabolic pathway for humantenmine detoxification; the 14-day survival rate of mice intragastrically treated with humantenmine dropped to 17% when CYP3A4/5 was inhibited, accompanied by hepatic injury and elevated ALT/AST levels [2].

Metabolic detoxification CYP3A4 Ketoconazole Rifampicin

Pharmacokinetic Profile: Humantenmine Exhibits Rapid Oral Absorption with Low Absolute Bioavailability (7.66%) in Rats

A validated UPLC-MS/MS method quantified humantenmine pharmacokinetics in rats. After oral administration (200 μg/kg), humantenmine reached peak plasma concentration (Cmax = 28.49 ± 6.65 nmol/L) at Tmax = 12.50 ± 2.74 min, with an AUC0–t of 1142.42 ± 202.92 nmol/L·min. Following intravenous administration (20 μg/kg), AUC0–t was 1518.46 ± 192.24 nmol/L·min, yielding a calculated absolute oral bioavailability of 7.66% [1]. This rapid absorption and rapid elimination profile is consistent with class-level reports that all three principal indole alkaloids are absorbed rapidly, widely distributed in tissues (primarily spleen and pancreas), extensively metabolized, and rapidly eliminated, with species differences accounting for toxicity variation [2].

Pharmacokinetics Bioavailability UPLC-MS/MS Tmax

Evidence-Backed Procurement Scenarios for Humantenmine: Where Quantifiable Differentiation Drives Experimental Necessity


Gelsemium Alkaloid Toxicology and Antidote Development: Humantenmine as the High-Toxicity Reference Standard

Humantenmine, as the most acutely toxic Gelsemium alkaloid with LD50 values over 500-fold lower than koumine and uniquely modulated by CYP3A4 status, is the obligatory reference compound for Gelsemium poisoning model development and antidote screening [1][2]. Its 14-day survival rate of 17% under CYP3A4 inhibition provides a quantifiable toxicity endpoint for evaluating detoxification interventions, while its distinct CYP2E1/CYP2A6 inhibition profile enables DDI risk assessment in polypharmacy scenarios involving Gelsemium-containing traditional medicines [3][4].

CNS Ion Channel Target Deorphanization: Humantenmine as a Negative Control Probe for GlyR and GABAAR Studies

Given that humantenmine exhibits no detectable activity at GlyR α1, α2, α3 subunits or GABAARs, while koumine (IC50 31.5 μM) and gelsevirine (IC50 40.6 μM) are potent inhibitors at these channels, humantenmine serves as an essential negative control compound for experiments designed to identify non-GlyR/GABAAR molecular targets mediating Gelsemium neurotoxicity [1]. Its use alongside active analogs enables definitive target deconvolution through differential activity profiling.

CYP450-Mediated Drug Metabolism and DDI Studies: Humantenmine as a Dual CYP2E1/CYP2A6 Inhibitor Probe

Humantenmine's dual inhibition of CYP2E1 (IC50 47.44 µg/ml, Ki 31.20 µg/ml) and CYP2A6 (IC50 18.34 µg/ml, Ki 35.06 µg/ml) makes it the appropriate compound—not koumine, which lacks CYP2A6 activity—for investigating CYP2A6-mediated drug interactions, particularly with probe substrates like coumarin, nicotine, or valproic acid [3]. Its negligible inhibition of CYP1A2 and CYP3A4 (the latter being its own primary detoxification pathway) further distinguishes its DDI risk profile.

Pharmacokinetic and Bioanalytical Method Development: Humantenmine as a Validated Analyte Standard

The validated UPLC-MS/MS method for humantenmine quantification (LOQ 1 nmol/L, linear range 1–256 nmol/L, accuracy 89.39–107.5%, precision ≤12.24% RSD) and its characterized pharmacokinetic profile (Tmax 12.5 min, F = 7.66%) provide a reference framework for bioanalytical method development targeting Gelsemium alkaloids in biological matrices [5]. The rapid tissue distribution to spleen and pancreas at 5 min post-injection, with significant clearance by 20 min, further informs sample collection timing protocols [2].

Quote Request

Request a Quote for Humantenmine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.